molecular formula C20H22N4O4S2 B2505126 3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 865592-53-6

3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No. B2505126
M. Wt: 446.54
InChI Key: YLVYLLJNGNCUFR-UHFFFAOYSA-N
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Description

The compound 3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds that share structural motifs, such as the dimethylamino benzamide group and the morpholinyl moiety. These structural components are often found in molecules with anti-inflammatory and prokinetic activities, suggesting that the compound may also possess similar pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the coupling of amino-thiazole or amino-thiazoline bases with acid chlorides of dimethylamino benzoic acid. The identification of these products is typically achieved using spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy, and in some cases, single-crystal X-ray diffraction . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and analytical techniques would be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique allows researchers to understand the three-dimensional conformation of the molecule, which is crucial for predicting its interaction with biological targets. The presence of the morpholinyl moiety and the benzothiazol group in the compound of interest suggests a complex structure that may contribute to its binding affinity and selectivity for certain receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of dimethylamino benzamide derivatives is influenced by the presence of electron-donating and electron-withdrawing groups within the molecule. These groups can affect the acidity of the amide hydrogen and the nucleophilicity of the nitrogen atom, which in turn can impact the compound's ability to participate in further chemical reactions. The anti-inflammatory activity of some dimethylamino benzamide derivatives has been attributed to their ability to form hydrochloride salts, which may also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are largely determined by their molecular structure. The solubility, melting point, and stability of these compounds can vary significantly depending on the substituents attached to the benzamide core. For instance, the introduction of a morpholinyl group can enhance the solubility of the compound in biological fluids, which is beneficial for its bioavailability and pharmacokinetic profile . The presence of a benzothiazol group may also contribute to the compound's photophysical properties, potentially making it useful for fluorescence-based assays.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, have been synthesized and evaluated for their corrosion inhibiting effects. For example, certain benzothiazole derivatives were found to offer superior stability and higher inhibition efficiencies against steel corrosion than previously reported compounds from the benzothiazole family. These inhibitors can be adsorbed onto surfaces through both physical and chemical means, showcasing their potential in corrosion protection applications (Hu et al., 2016).

Synthesis of Complex Molecules

The compound and its related derivatives play a crucial role in the synthesis of complex molecules. For instance, copper(I) iodide-catalyzed synthesis processes involving benzothiazole derivatives have been explored for the creation of 1-benzothiophen-2-amines, which are key intermediates in synthesizing known selective estrogen receptor modulators like Raloxifene and its analogs. This highlights the compound's significance in medicinal chemistry and drug development (Petrov et al., 2015).

Safety And Hazards

The safety and hazards information for this compound is not available in the search results. This would typically involve studying the compound’s toxicity, potential health effects, handling precautions, and disposal methods.


Future Directions

The future directions for research on this compound are not available in the search results. This could involve exploring new applications, improving synthesis methods, or studying the compound’s effects in more detail.


properties

IUPAC Name

3-(dimethylamino)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-23(2)15-5-3-4-14(12-15)19(25)22-20-21-17-7-6-16(13-18(17)29-20)30(26,27)24-8-10-28-11-9-24/h3-7,12-13H,8-11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYLLJNGNCUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

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